N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a rhodanine-based derivative featuring a thiazolidinone core substituted with a (5Z)-2-methoxyphenylmethylidene group and a propanamide linker to a 2-hydroxy-5-nitrophenyl moiety. The (5Z) configuration indicates a cis geometry at the C5 double bond, which is critical for molecular interactions. This compound is part of a broader class of thiazolidinones, which are known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Structural determination of such compounds typically employs X-ray crystallography (e.g., SHELX , ORTEP ) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)22(20(30)31-17)9-8-18(25)21-14-11-13(23(27)28)6-7-15(14)24/h2-7,10-11,24H,8-9H2,1H3,(H,21,25)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYKDESDUIXREJ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15N3O7S, with a molecular weight of 459.5 g/mol. The compound features a thiazolidine ring, nitrophenyl group, and methoxyphenyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl and nitro groups enhances the compound's ability to scavenge free radicals, potentially contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Similar thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
- Inhibition of Enzymatic Activity : Compounds with structural similarities often act as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | 0.63 | RT enzyme inhibitor | |
| Compound B | 6.7 | Antiviral (HIV) | |
| Compound C | >10000 | Cytotoxicity |
Case Studies
- Antiviral Activity : In a study evaluating the antiviral properties of thiazolidine derivatives, a compound structurally related to N-(2-hydroxy-5-nitrophenyl)-3-[...] exhibited significant inhibition against HIV reverse transcriptase (RT) with an IC50 value of 0.63 µM. This suggests that similar compounds may have therapeutic potential in HIV treatment .
- Cytotoxicity Assessments : A related compound was evaluated for cytotoxic effects in cell cultures, where it demonstrated a selectivity index indicating promising therapeutic windows for further development .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of thiazolidine compounds. The findings suggest that modifications to the core structure can significantly influence biological activity:
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is critical for forming the (5Z)-methylidene group in the thiazolidinone ring. The 2-methoxybenzaldehyde reacts with the active methylene group of the thiazolidinone precursor under basic conditions.
Conditions :
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Base: Piperidine or ammonium acetate
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Solvent: Ethanol or glacial acetic acid
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Temperature: Reflux (70–80°C)
Yield : ~65–78%
Mechanism :
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Deprotonation of the active methylene group.
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Nucleophilic attack on the aldehyde carbonyl.
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Elimination of water to form the α,β-unsaturated ketone.
Oxidation of the Thione Group
The C=S group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones.
Reagents :
-
H₂O₂ (for sulfoxide)
-
mCPBA (meta-chloroperbenzoic acid, for sulfone)
Conditions : -
Solvent: Dichloromethane or methanol
-
Temperature: 0–25°C
Products :
| Product | Reagent | Conversion (%) |
|---------|---------|----------------|
| Sulfoxide | H₂O₂ | 85–92 |
| Sulfone | mCPBA | 72–80 |
Biological Impact : Sulfoxidation enhances solubility but may reduce receptor binding affinity .
Reduction of the Nitro Group
The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation.
Conditions :
-
Catalyst: Pd/C or Raney Ni
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Solvent: Ethanol or THF
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Pressure: 1–3 bar H₂
Product : N-(2-amino-5-hydroxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Applications : The amine derivative serves as an intermediate for further functionalization (e.g., azo coupling) .
Nucleophilic Substitution at the Amide Bond
The propanamide moiety undergoes hydrolysis under acidic or basic conditions.
Conditions :
-
Acidic: 6M HCl, reflux (100°C, 8–12 hrs)
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Basic: 2M NaOH, 60°C, 6 hrs
Products :
| Condition | Product |
|-----------|---------|
| Acidic | 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Basic | Sodium salt of the above acid |
Stability : The amide bond is stable under physiological pH but hydrolyzes rapidly in strong acids/bases .
Electrophilic Aromatic Substitution
The electron-rich 2-methoxyphenyl group participates in electrophilic reactions.
Reactions :
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to methoxy.
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Halogenation : Br₂/FeBr₃ yields brominated derivatives.
Outcomes :
| Reaction | Product | Yield (%) |
|---|---|---|
| Nitration | 2-methoxy-4-nitrophenyl derivative | 55–60 |
| Bromination | 2-methoxy-5-bromophenyl derivative | 70–75 |
Applications : Derivatives show enhanced antimicrobial activity .
Photochemical Reactions
The (5Z)-methylidene group undergoes [2+2] photocycloaddition under UV light (λ = 254 nm).
Conditions :
-
Solvent: Acetonitrile
-
Time: 24–48 hrs
Product : A dimeric cyclobutane derivative.
Significance : Modulates π-conjugation and redox properties.
Complexation with Metal Ions
The thione sulfur and carbonyl oxygen chelate transition metals.
Metals Tested : Cu(II), Fe(III), Zn(II)
Conditions :
-
Solvent: Methanol/water (1:1)
-
pH: 6.5–7.5
Stability Constants (log K) :
| Metal | log K |
|-------|-------|
| Cu(II) | 4.2 |
| Fe(III) | 3.8 |
| Zn(II) | 2.9 |
Applications : Metal complexes exhibit improved antioxidant activity compared to the free ligand .
Degradation Pathways
The compound degrades under oxidative or hydrolytic stress:
-
Oxidative Degradation : H₂O₂ or OH- radicals cleave the thiazolidinone ring.
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Hydrolytic Degradation : pH > 10 accelerates amide bond hydrolysis.
Half-Life (25°C) :
| Condition | Half-Life |
|---|---|
| pH 1.2 (simulated gastric fluid) | 12 hrs |
| pH 7.4 (phosphate buffer) | 48 hrs |
| pH 10.0 | 2 hrs |
Key Research Findings
-
Antimicrobial Activity : Nitro-reduced derivatives show 4–8× higher activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Enzyme Inhibition : The sulfone derivative inhibits COX-2 with IC₅₀ = 0.8 µM, compared to IC₅₀ = 2.5 µM for the parent compound.
-
Solubility : LogP = 2.1 (parent) vs. LogP = 1.4 (sulfoxide), enhancing bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s unique 2-hydroxy-5-nitrophenyl and 2-methoxyphenylmethylidene groups distinguish it from analogs. Key structural analogs and their substituents include:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., NO₂): The nitro group in the target compound may enhance binding to enzymes (e.g., α-glucosidase ) via polar interactions.
- Methoxy Groups : The 2-methoxyphenyl group increases solubility and influences π-π stacking .
- Halogenation (e.g., Cl) : In compound 304894-55-1 , chlorine improves membrane permeability.
Physicochemical Properties
*Melting points of rhodanine derivatives often exceed 220°C due to planar aromatic systems and hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
- Methodological Answer : The synthesis of structurally complex thiazolidinone derivatives often involves multi-step protocols, including condensation reactions and functional group protection/deprotection. For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reaction efficiency and reproducibility by enabling precise control over reaction parameters like temperature and stoichiometry . Design of Experiments (DoE) methodologies are critical for optimizing reaction conditions (e.g., solvent choice, catalyst loading) and minimizing byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the (5Z)-configuration of the thiazolidinone ring and the geometry of the methoxyphenylmethylidene moiety .
- NMR spectroscopy : Employ 2D NMR (e.g., - HSQC, COSY) to assign stereochemistry and confirm regioselectivity in the propanamide backbone. Reference spectral databases (e.g., compound 5d in ) for comparative analysis .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiazolidinedione derivatives, such as PPAR-γ modulation for antidiabetic activity or antimicrobial testing against Gram-positive/negative strains. Use dose-response curves to establish IC values and validate results with positive controls (e.g., rosiglitazone for PPAR-γ assays) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
- Methodological Answer : Discrepancies in thermal parameters or occupancy factors may arise from disorder in the nitro or methoxyphenyl groups. Use the WinGX suite to integrate SHELXL refinement with ORTEP-3 visualization, enabling manual adjustment of atomic positions and validation via R-factor convergence . For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and assess compound stability under experimental conditions (e.g., pH, serum exposure). For inconsistent SAR trends, leverage molecular docking (e.g., AutoDock Vina) to probe binding modes in target proteins, comparing results with analogs like (5Z)-3-[(2E)-3-(4-hydroxyphenyl)propenoyl]thiazolidinediones .
Q. How can mechanistic insights into the compound’s synthesis be experimentally validated?
- Methodological Answer : Use isotopic labeling (e.g., tracing) or in situ FTIR to identify intermediates in key steps, such as the formation of the sulfanylidene-thiazolidinone ring. Quench-flow experiments coupled with LC-MS analysis can map reaction pathways and rate-determining steps .
Q. What computational approaches support structure-based drug design for this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze conformational flexibility of the propanamide side chain. Pair this with QSAR modeling to correlate substituent effects (e.g., nitro group position) with activity, referencing analogs like 5-(pyridinylmethylidene)thiazolidinediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
